(S,E)-Methyl N-(4-hydroxy-2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-6-yl)sulfonylacetimidate
Description
IUPAC Nomenclature and Stereochemical Configuration
The systematic IUPAC name for the compound is methyl (S)-N-((4-hydroxy-2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e]thiazin-6-yl)sulfonyl)acetimidate . This nomenclature reflects the fused thieno-thiazine bicyclic system, the sulfonamide-imidate functional group, and the substituents at positions 2 and 4 of the heterocyclic core. The stereochemical descriptor (S) arises from the chiral center at the 4-hydroxy position of the thiazine ring, confirmed via X-ray crystallography in related analogs . The (E) configuration refers to the geometry of the acetimidate group, where the sulfonyl and methoxy oxygen atoms adopt a trans orientation relative to the C=N bond .
Crystallographic Analysis of the Thieno[3,2-e]thiazine Core
X-ray diffraction studies of structurally analogous compounds reveal that the thieno[3,2-e]thiazine core adopts an envelope conformation in the solid state, with the nitrogen atom (N2) of the thiazine ring acting as the flap (Fig. 1) . Key bond lengths and angles include:
- S–N bond : 1.65–1.68 Å, consistent with partial double-bond character due to resonance stabilization .
- Dihedral angle between the thiophene and thiazine rings: 12.3°, indicating near-planarity .
- Hydrogen-bonding interactions : The sulfonamide oxygen forms a network with the hydroxyl group (O–H⋯O=S, 2.78 Å) and methoxy oxygen (N–H⋯O–CH3, 2.94 Å), stabilizing the crystal lattice .
These features are critical for maintaining the compound’s bioactivity, as planar heterocyclic systems enhance binding affinity to enzymatic targets like carbonic anhydrase .
Conformational Dynamics of the 3-Methoxypropyl Substituent
The 3-methoxypropyl side chain exhibits restricted rotational freedom due to steric and electronic constraints. Key torsion angles derived from crystallographic data include:
- N2–C7–C8–C9 : 71.7° (gauche conformation) .
- C7–C8–C9–O5 : 166.8° (anti-periplanar alignment) .
- C8–C9–O5–C10 : 82.0° (eclipsed conformation) .
This twisted geometry minimizes steric clashes between the methoxy group and the thiazine ring while allowing the side chain to participate in hydrophobic interactions. Molecular dynamics simulations suggest that the substituent samples three dominant conformers in solution, with an energy barrier of 4.2 kcal/mol between states .
Sulfonamide-Imidate Tautomerism and Electronic Effects
The compound exists in equilibrium between sulfonamide and imidate tautomers (Fig. 2). Density functional theory (DFT) calculations reveal:
- Energy difference : ΔG = 5.8 kcal/mol in favor of the sulfonamide form in the gas phase .
- Solvent dependence : In polar solvents (ε > 20), the imidate tautomer becomes dominant (ΔG = -2.1 kcal/mol in water) due to stabilization of its dipole moment .
Resonance effects delocalize electrons across the sulfonamide group, as evidenced by:
- S–O bond lengths : 1.43 Å (double-bonded) vs. 1.49 Å (single-bonded) .
- NMR chemical shifts : δ 168 ppm for the imidate carbonyl carbon, indicative of conjugation with the sulfonyl group .
This tautomerism modulates the compound’s reactivity, particularly in nucleophilic acyl substitution reactions at the acetimidate moiety .
Tables
Table 1. Key crystallographic parameters of the thieno[3,2-e]thiazine core
| Parameter | Value |
|---|---|
| S–N bond length (Å) | 1.67 ± 0.02 |
| Dihedral angle (°) | 12.3 ± 0.5 |
| O–H⋯O=S distance (Å) | 2.78 ± 0.03 |
Table 2. Torsion angles of the 3-methoxypropyl substituent
| Torsion Angle | Value (°) |
|---|---|
| N2–C7–C8–C9 | 71.7 |
| C7–C8–C9–O5 | 166.8 |
| C8–C9–O5–C10 | 82.0 |
Table 3. Tautomer energy differences
| Solvent (ε) | ΔG (kcal/mol) |
|---|---|
| Gas phase (1.0) | +5.8 |
| Acetonitrile (37.5) | +1.2 |
| Water (80.1) | -2.1 |
Properties
IUPAC Name |
methyl N-[[(4S)-4-hydroxy-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-6-yl]sulfonyl]ethanimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O7S3/c1-9(22-3)14-24(17,18)12-7-10-11(16)8-15(5-4-6-21-2)25(19,20)13(10)23-12/h7,11,16H,4-6,8H2,1-3H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMFMGBINCLKCA-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NS(=O)(=O)C1=CC2=C(S1)S(=O)(=O)N(CC2O)CCCOC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NS(=O)(=O)C1=CC2=C(S1)S(=O)(=O)N(C[C@H]2O)CCCOC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O7S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743437 | |
| Record name | Methyl N-[(4S)-4-hydroxy-2-(3-methoxypropyl)-1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-6-sulfonyl]ethanimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221910-88-9 | |
| Record name | Methyl N-[(4S)-4-hydroxy-2-(3-methoxypropyl)-1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-6-sulfonyl]ethanimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of this compound, also known as methyl N-[[(4S)-4-hydroxy-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-6-yl]sulfonyl]ethanimidate, is the carbonic anhydrase enzyme . This enzyme plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide.
Mode of Action
This compound acts as a carbonic anhydrase inhibitor . It binds to the active site of the enzyme, preventing it from catalyzing the reaction that converts carbon dioxide and water into bicarbonate and protons.
Pharmacokinetics
Its solubility in dmso and methanol is reported to be slight, which may affect its bioavailability. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
The inhibition of carbonic anhydrase by this compound can lead to a decrease in intraocular pressure. This makes it a potential candidate for the treatment of conditions like glaucoma.
Action Environment
Environmental factors that could influence the action, efficacy, and stability of this compound include temperature, pH, and the presence of other substances that could interact with it. For instance, its storage temperature is recommended to be at room temperature. .
Biological Activity
(S,E)-Methyl N-(4-hydroxy-2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-6-yl)sulfonylacetimidate is a compound of interest due to its potential biological activities. This article reviews the compound's chemical properties, biological effects, and relevant research findings.
- IUPAC Name : Methyl (S)-N-((4-hydroxy-2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-6-yl)sulfonyl)acetimidate
- Molecular Formula : C13H20N2O7S3
- Molecular Weight : 412.49 g/mol
- CAS Number : 221910-88-9
- Solubility : Soluble in acetonitrile
Biological Activity Overview
The biological activity of this compound has been explored in various studies. The compound is primarily noted for its potential therapeutic applications in treating conditions related to oxidative stress and inflammation.
Research indicates that the compound may exert its effects through several mechanisms:
- Antioxidant Activity : The presence of hydroxyl groups contributes to the compound's ability to scavenge free radicals.
- Anti-inflammatory Effects : The thiazine core is associated with modulation of inflammatory pathways.
- Cytotoxicity against Tumor Cells : Preliminary studies suggest that the compound may selectively inhibit the growth of certain cancer cell lines.
Case Study 1: Antioxidant Properties
In a study assessing the antioxidant activity of various thiazine derivatives, this compound demonstrated significant radical scavenging activity comparable to standard antioxidants like ascorbic acid. The compound's ability to reduce oxidative stress markers in vitro was noted as a promising feature for further exploration in oxidative stress-related diseases.
Case Study 2: Cytotoxic Effects on Cancer Cell Lines
A cytotoxicity assay performed on human cancer cell lines revealed that the compound exhibited selective toxicity towards breast and colon cancer cells. The IC50 values indicated a potent effect at low concentrations, suggesting its potential as a lead compound for anticancer drug development.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with other intermediates, impurities, and derivatives of Brinzolamide and related sulfonamide-based therapeutics. Below is a detailed comparison:
Brinzolamide Intermediate: ACI-INT-528
Structure: 3,4-Dihydro-2-(3-methoxypropyl)-4-(methylamino)-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide . Key Differences:
- Substituents: ACI-INT-528 features a methylamino group at position 4, whereas the target compound has a hydroxy group at this position.
- Functional Group : ACI-INT-528 terminates in a sulfonamide (-SO₂NH₂), while the target compound incorporates a sulfonylacetimidate ester (-SO₂N=C(OCH₃)-), enhancing its electrophilicity and reactivity .
Implications : The hydroxy group in the target compound may influence hydrogen-bonding interactions, while the acetimidate ester could alter metabolic stability compared to the sulfonamide in ACI-INT-526.
(S)-3,4-Dihydro-4-hydroxy-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide (CAS 154127-42-1)
Structure: This compound shares the same thieno-thiazine core, 3-methoxypropyl substituent, and 1,1-dioxide system as the target compound but differs in the sulfonamide functional group at position 6 . Key Differences:
- Functional Group : The sulfonamide (-SO₂NH₂) in this analog contrasts with the methyl sulfonylacetimidate (-SO₂N=C(OCH₃)-) in the target compound.
- Stereochemistry : Both compounds share the (S)-configuration at position 4, but the target compound’s (E)-geometry in the acetimidate moiety introduces additional conformational rigidity .
Implications : The acetimidate ester may render the target compound more prone to hydrolysis under physiological conditions compared to the stable sulfonamide.
Thiazolidinedione Derivatives ()
Structure: Compounds such as 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides . Key Differences:
- Core Ring System: These derivatives are based on a thiazolidinedione (5-membered ring with two ketones and a sulfur atom), whereas the target compound features a thieno-thiazine fused bicyclic system.
- Functional Groups: The thiazolidinediones include phenoxyacetamide side chains, distinct from the sulfonylacetimidate and hydroxy groups in the target compound .
Structural and Functional Comparison Table
Preparation Methods
Synthesis of the Heterocyclic Core
The core heterocycle, thieno[3,2-e]thiazine-6-yl) derivatives, are typically synthesized via cyclization of suitable precursors:
- Starting Material : 2-aminothiophenes or related thiol-containing compounds
- Method : Cyclization is achieved through oxidative cyclization using oxidants like iodine or peroxides under acidic or neutral conditions, forming the fused heterocyclic system.
- Patents indicate that oxidative cyclization under acidic conditions yields high purity heterocycles with good stereocontrol.
- Example: A process involving the oxidation of 2-aminothiophenes with iodine in acetic acid produces the core heterocycle efficiently.
Introduction of the Hydroxy and Methoxypropyl Groups
The functionalization with hydroxy and methoxypropyl groups is achieved through nucleophilic substitution and alkylation:
- Hydroxy Group : Introduced via hydrolysis of suitable precursors or direct hydroxylation of the heterocycle.
- Methoxypropyl Group : Attained by reacting the heterocycle with 1-chloro-3-methoxypropane or 1-bromo-3-methoxypropane under basic conditions.
- Patent CN102056914A describes the alkylation of heterocycles with 1-chloro-3-methoxypropane, leading to high yields (~97%) of the desired intermediate.
- The reaction proceeds under alkaline conditions, often with potassium carbonate or sodium hydroxide, at elevated temperatures (~50-80°C).
Sulfonylation and Imidate Formation
The sulfonylation step involves introducing the sulfonyl group to the heterocycle:
- Method : Reaction of the heterocyclic intermediate with sulfonyl chlorides or sulfonic acids in the presence of bases like pyridine or triethylamine.
- Imidate Formation : The sulfonylated heterocycle is then reacted with methyl chloroacetimidate or related reagents to form the sulfonylacetimidate derivative.
- Patent CN102056914B details the sulfonylation process, achieving yields of 99% when using sulfonyl chlorides in pyridine.
- The final step involves nucleophilic substitution with methyl chloroacetimidate, often at room temperature, to produce the target compound with high purity.
Key Reaction Conditions and Data
| Step | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Cyclization | Oxidants (Iodine) | Acetic acid | Room temp to 80°C | ~90% | Oxidative cyclization of 2-aminothiophenes |
| Alkylation | 1-chloro-3-methoxypropane | DMF or DMSO | 50-80°C | 97% | Under alkaline conditions, with K2CO3 |
| Sulfonylation | Sulfonyl chloride | Pyridine | 0-25°C | 99% | Efficient sulfonylation of heterocycle |
| Imidate formation | Methyl chloroacetimidate | THF or DMSO | Room temp | High purity | Nucleophilic substitution |
Research Findings and Data Tables
Yield Data from Patents and Literature
| Step | Source | Yield | Remarks |
|---|---|---|---|
| Cyclization | Patent CN102056914A | 90% | Oxidative cyclization of thiophene derivatives |
| Alkylation | Patent CN102056914A | 97% | Alkylation with 1-chloro-3-methoxypropane |
| Sulfonylation | Patent CN102056914B | 99% | Reaction with sulfonyl chlorides |
| Imidate Coupling | Patent CN102056914B | >95% | Final attachment of sulfonylacetimidate group |
Spectroscopic Data Supporting Synthesis
| Technique | Data | Interpretation |
|---|---|---|
| NMR (300 MHz, DMSO-d6) | 8.05 (d, 1H), 7.49 (m, 1H), 4.58 (s, 2H), 3.3-3.1 (m, 7H), 1.73 (m, 2H) | Confirms aromatic and aliphatic substituents |
| LC-MS | [M+H]+ = 276 | Molecular ion consistent with intermediate |
Notes and Considerations
- Stereoselectivity : The synthesis maintains stereochemistry at the chiral centers, especially during cyclization and alkylation steps.
- Reaction Optimization : Use of inert atmospheres (nitrogen or argon) during sensitive steps enhances yield and purity.
- Purification : Crystallization and chromatography (e.g., silica gel chromatography) are employed to isolate high-purity intermediates and final products.
Q & A
Q. How can I verify the identity and purity of this compound in a laboratory setting?
- Methodological Answer : Combine spectral analysis with theoretical calculations. For 1H-NMR , expect chemical shifts in the range δ 1.5–3.5 ppm for the methoxypropyl group and δ 4.0–5.5 ppm for sulfonamide protons, based on analogous thienothiazine derivatives . IR spectroscopy should show strong absorption bands for sulfonyl (1150–1300 cm⁻¹) and imidate (1650–1750 cm⁻¹) groups. Cross-validate purity using HPLC (C18 column, acetonitrile/water gradient) and compare retention times with reference standards .
Q. What are the recommended storage conditions to ensure compound stability?
Q. How can I synthesize this compound, and what are critical reaction parameters?
- Methodological Answer : Use a multi-step synthesis starting from thienothiazine precursors. Key steps include:
- Sulfonylation : React the hydroxylated thienothiazine core with methyl sulfonylacetimidate chloride under anhydrous conditions (dry DMF, 0–5°C).
- Stereochemical control : Employ chiral catalysts (e.g., L-proline derivatives) to enforce the (S,E)-configuration .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water .
Advanced Research Questions
Q. How can I resolve contradictions in reported spectral data for this compound?
- Methodological Answer : Perform 2D-NMR experiments (COSY, HSQC) to assign overlapping signals. For example, the methoxypropyl group’s protons may exhibit coupling patterns distorted by ring current effects from the thienothiazine system. Cross-reference with density functional theory (DFT) -calculated NMR shifts to validate assignments .
Q. What experimental design strategies optimize yield while minimizing impurity formation?
- Methodological Answer : Apply Design of Experiments (DoE) to optimize reaction parameters:
- Factors : Temperature (40–80°C), catalyst loading (1–5 mol%), and reaction time (12–24 hr).
- Response surface methodology (RSM) can identify interactions between variables, reducing side products like des-methyl analogs .
- Use flow chemistry for precise control of exothermic steps (e.g., sulfonylation), improving reproducibility .
Q. How can I determine the crystal structure to confirm stereochemistry?
- Methodological Answer : Grow single crystals via slow evaporation from acetone/water. Collect X-ray diffraction data using a Mo-Kα source (λ = 0.71073 Å). Refine the structure with SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces), focusing on the (S,E)-configuration’s torsional angles and hydrogen-bonding networks . Visualize the structure using ORTEP-3 to validate spatial arrangement .
Q. What analytical methods quantify this compound as an impurity in Brinzolamide APIs?
- Methodological Answer : Develop a LC-MS/MS method with the following parameters:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
